

Strategies for Improving Compound Solubility

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Compound Focus: ON 146040

CAS No.: 1404231-34-0

Cat. No.: S002830

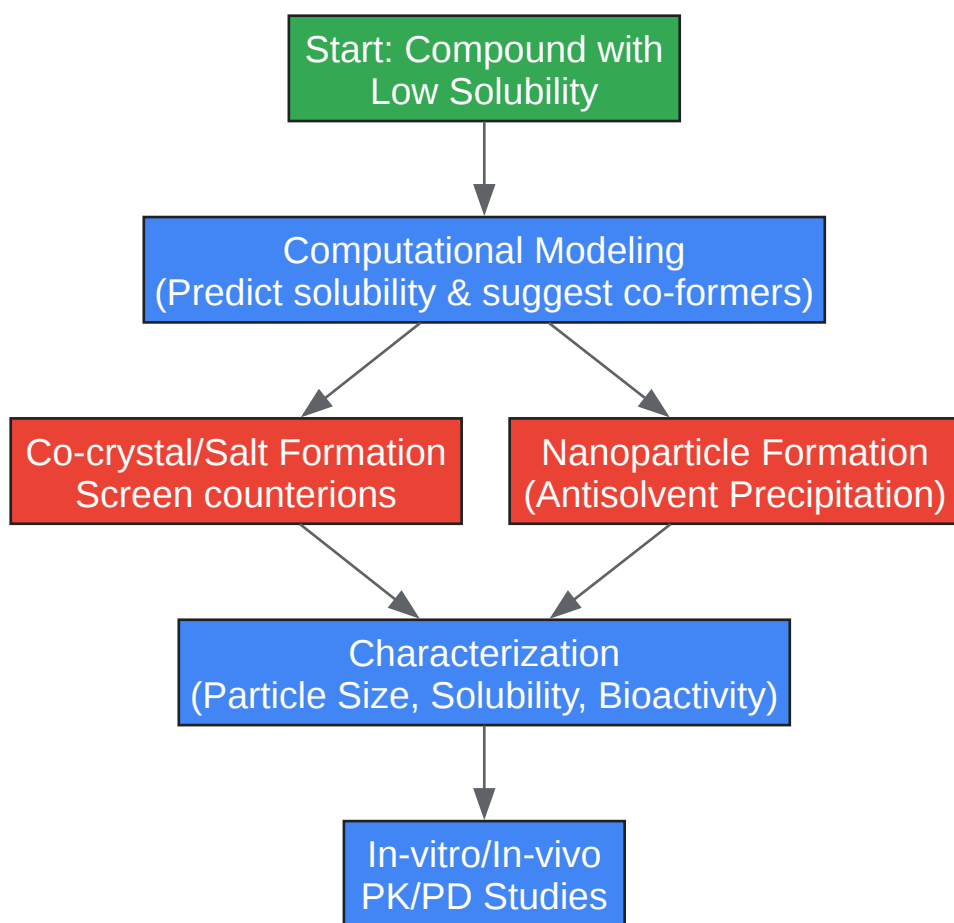
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The table below summarizes general approaches you can consider, based on current research.

Strategy	Mechanism	Key Findings/Applications
Co-crystal/Salt Formation [1]	Disrupts intermolecular crystal lattice, reducing thermodynamic barrier to solvation.	Co-crystals of dihydromyricetin (e.g., with trolaine) showed transformed solubility, enhanced absorption/distribution, and improved bioactivity [1].
Nanoparticle Manufacturing via Antisolvent Precipitation [2]	Creates nanoparticles via rapid mixing of solvent (solute) & antisolvent, increasing surface area for dissolution.	Used in lipid nanoparticle production for mRNA vaccines. Ultrasonic microreactors (USMRs) intensify mixing, enabling scalable production of uniform nanoparticles [2].
Computational Solubility Prediction [3]	Uses Quantitative Structure-Property Relationship (QSPR) models to predict intrinsic aqueous solubility from chemical structure.	Helps identify suitable counterions for salts/co-crystals and prioritize compounds with favorable solubility profiles early in development [3].

Experimental Workflow for Solubility Enhancement

Based on the strategies above, here is a potential workflow you could adapt for a low-solubility compound like **ON 146040**.



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Detailed Methodologies

- **Co-crystal/Salt Formation Screening [1]**

- **Objective:** To discover a co-crystal or salt form that exhibits higher aqueous solubility than the pure compound.
- **Procedure:**
 - Select pharmaceutically acceptable counterions from the FDA's Inactive Ingredients Database (e.g., triethanolamine (TEA), TRIS base, L-lysine) [1].
 - Dissolve the compound and counterion in a suitable solvent (e.g., ethanol, isopropanol, water).
 - Use techniques like solvent evaporation or slurry crystallization to form the co-crystal.
 - Characterize the resulting solid powder using techniques like microcrystal electron diffraction (MicroED) to confirm co-crystal structure [1].

- **Solubility Testing:** Centrifuge saturated solutions to remove undissolved material and measure the concentration of the dissolved fraction in the supernatant to determine the new saturation limit [1].
- **Nanoparticle Manufacturing via Antisolvent Precipitation with Ultrasonic Microreactors (USMRs) [2]**
 - **Objective:** To produce uniform nanoparticles of the compound to enhance its dissolution rate and apparent solubility.
 - **Procedure:**
 - Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).
 - Use an ultrasonic microreactor (USMR) to rapidly mix this solution with an antisolvent (e.g., water). The ultrasonic cavitation provides intense mixing, ensuring even supersaturation and the formation of small, uniform nanoparticles [2].
 - This process can be scaled up using a "numbering up" strategy with multiple USMRs in parallel, maintaining consistent mixing performance and nanoparticle size across different production scales [2].

FAQs on Low Solubility Challenges

Q: Why is intrinsic aqueous solubility important in drug development? A: Intrinsic solubility is a fundamental property of the uncharged compound. It is independent of pH and, together with the dissociation constant (pKa), allows for the prediction of solubility under various physiological pH conditions. This is critical for understanding in vivo dissolution and absorption [3].

Q: My compound has many hydrophilic groups but is still poorly soluble. Why? A: This can occur due to strong intermolecular hydrogen bonds within the crystal lattice that shield the hydrophilic groups, making the compound behave as ostensibly hydrophobic. Formulating it as a salt or co-crystal can disrupt this lattice and "unlock" the hydrogen-bonding capacity, significantly improving water solubility [1].

Q: How can I ensure consistent nanoparticle quality when scaling up production? A: Using ultrasonic microreactors (USMRs) allows for dual-parameter control (fluid flow and ultrasound power) over mixing intensity. Developing a scale-up strategy based on maintaining a constant mixing time, as predicted by a mixing model for the USMRs, can help ensure consistent nanoparticle size across different production scales [2].

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References

1. Improving the solubility of pseudo-hydrophobic chemicals ... [pmc.ncbi.nlm.nih.gov]
2. Scale-up of antisolvent precipitation process with ultrasonic ... [sciencedirect.com]
3. Intrinsic Aqueous Solubility: Mechanistically Transparent ... [pmc.ncbi.nlm.nih.gov]

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